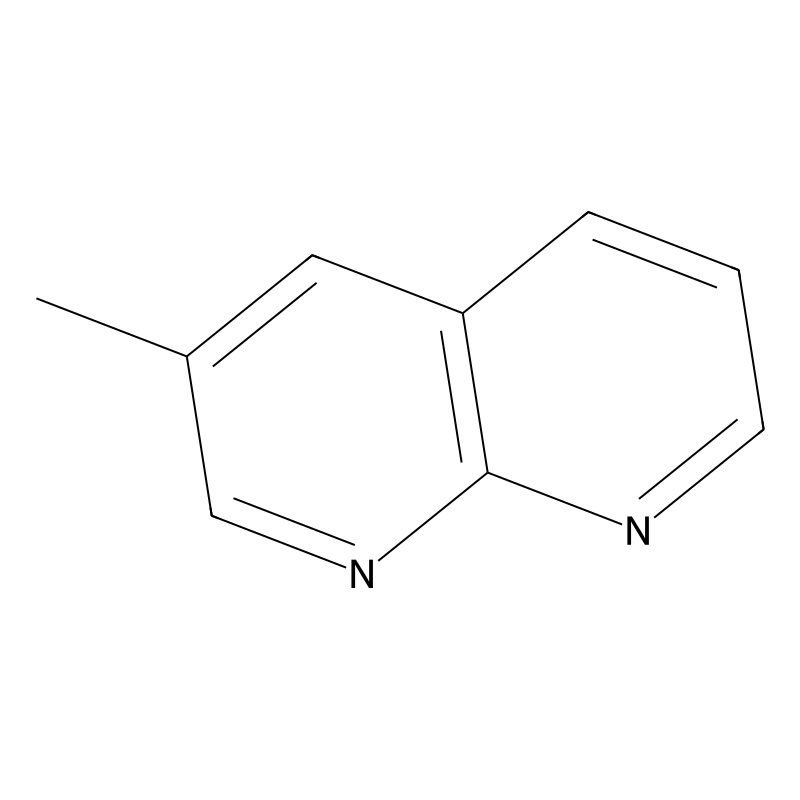3-Methyl-1,8-naphthyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Antimicrobial Activity:
Limited research suggests that 3-Methyl-1,8-naphthyridine and its derivatives might possess antimicrobial properties. A study published in "Bioorganic & Medicinal Chemistry Letters" explored the synthesis and antibacterial activity of various naphthyridine derivatives, including 3-methyl-1,8-naphthyridine. The study found moderate antibacterial activity against some Gram-positive bacteria strains but no significant activity against Gram-negative bacteria []. However, further investigation is needed to confirm and understand the specific mechanisms of this potential activity.
3-Methyl-1,8-naphthyridine is a heterocyclic compound characterized by a naphthyridine structure, which consists of a fused bicyclic system containing nitrogen atoms. Specifically, it features a methyl group at the 3-position of the 1,8-naphthyridine framework. The molecular formula for 3-methyl-1,8-naphthyridine is , and its structure can be visualized as a bicyclic compound with two nitrogen atoms located at positions 1 and 8 of the naphthalene-like ring system.
- Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho and para positions relative to the nitrogen atoms.
- Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in reactions with electrophiles, leading to the formation of more complex derivatives.
- Cyclization Reactions: It can undergo cyclization to form larger polycyclic structures or fused heterocycles through various synthetic methods.
Research indicates that 3-methyl-1,8-naphthyridine and its derivatives exhibit significant biological activities, including:
- Anticancer Properties: Some studies have shown that compounds based on the naphthyridine scaffold possess cytotoxic effects against various cancer cell lines .
- Antimicrobial Activity: Derivatives have been tested for antimicrobial properties, showing effectiveness against certain bacterial strains .
- Antiviral Activity: There is emerging evidence suggesting potential antiviral effects, particularly against viral infections that affect human health .
Several synthetic methods exist for producing 3-methyl-1,8-naphthyridine:
- Friedländer Reaction: This is one of the most common methods where 2-aminonicotinaldehyde reacts with a carbonyl compound under acidic conditions to form the naphthyridine ring .
- Multicomponent Reactions: Recent advancements have introduced greener synthesis methods using water as a solvent to enhance yields and reduce environmental impact .
- Microwave-Assisted Synthesis: This method accelerates the reaction process and improves yields by utilizing microwave energy for heating .
3-Methyl-1,8-naphthyridine has several applications across different fields:
- Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their biological activities.
- Organic Electronics: Compounds based on this structure are investigated for use in organic light-emitting diodes (OLEDs) due to their electronic properties .
- Agricultural Chemicals: Some derivatives are being studied for their potential use as agrochemicals with fungicidal or herbicidal properties.
Interaction studies involving 3-methyl-1,8-naphthyridine focus on its binding affinity with biological targets such as enzymes and receptors. Research indicates that:
- It may interact with DNA or RNA structures, affecting replication processes.
- Binding studies suggest that it could inhibit specific enzymes related to cancer cell proliferation .
Similar compounds to 3-methyl-1,8-naphthyridine include:
- 1,8-Naphthyridine
- 6-Methyl-1,8-naphthyridine
- 2-Methyl-1,8-naphthyridine
Comparison TableCompound Unique Features Biological Activity 3-Methyl-1,8-naphthyridine Methyl group at position 3 Anticancer and antimicrobial 1,8-Naphthyridine Parent compound without substitutions Broad biological activity 6-Methyl-1,8-naphthyridine Methyl group at position 6 Enhanced antimicrobial properties 2-Methyl-1,8-naphthyridine Methyl group at position 2 Potential antiviral activity
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 3-Methyl-1,8-naphthyridine | Methyl group at position 3 | Anticancer and antimicrobial |
| 1,8-Naphthyridine | Parent compound without substitutions | Broad biological activity |
| 6-Methyl-1,8-naphthyridine | Methyl group at position 6 | Enhanced antimicrobial properties |
| 2-Methyl-1,8-naphthyridine | Methyl group at position 2 | Potential antiviral activity |
3-Methyl-1,8-naphthyridine stands out due to its specific methyl substitution pattern which influences its reactivity and biological profile compared to other naphthyridines.








